molecular formula C8H18N4O2 B1392963 Acetic acid; 4-methylpiperazine-1-carboxamidine CAS No. 1208081-65-5

Acetic acid; 4-methylpiperazine-1-carboxamidine

Cat. No.: B1392963
CAS No.: 1208081-65-5
M. Wt: 202.25 g/mol
InChI Key: GYAOETCALVCGEV-UHFFFAOYSA-N
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Description

Acetic acid; 4-methylpiperazine-1-carboxamidine is a chemical compound with the molecular formula C8H18N4O2 It is a derivative of acetic acid and 4-methylpiperazine, featuring a carboxamidine group

Biochemical Analysis

Biochemical Properties

Acetic acid; 4-methylpiperazine-1-carboxamidine plays a crucial role in various biochemical reactions. It interacts with enzymes such as acetyl-CoA synthetase and citrate synthase, facilitating the conversion of acetyl-CoA to citrate. 4-methylpiperazine-1-carboxamidine, on the other hand, interacts with various proteins and enzymes, including those involved in the regulation of nitric oxide synthase (NOS) activity. This interaction can modulate the production of nitric oxide, a critical signaling molecule in various physiological processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. Acetic acid can influence cell function by modulating pH levels, which in turn affects enzyme activity and metabolic processes . It has been shown to impact cell signaling pathways, including those involved in stress responses and apoptosis. 4-methylpiperazine-1-carboxamidine can affect gene expression by interacting with transcription factors and other regulatory proteins. This compound has been observed to influence cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. Acetic acid exerts its effects by binding to enzymes and altering their activity, which can lead to changes in metabolic flux and energy production . It can also act as a signaling molecule, modulating the activity of various signaling pathways. 4-methylpiperazine-1-carboxamidine, on the other hand, can inhibit or activate enzymes by binding to their active sites. This interaction can result in changes in gene expression and protein synthesis, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Acetic acid is known for its stability and can maintain its activity over extended periods . It can undergo degradation under certain conditions, leading to the formation of by-products that may affect cellular function. 4-methylpiperazine-1-carboxamidine has been observed to have long-term effects on cellular function, including changes in gene expression and enzyme activity . These effects can vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Acetic acid, at low concentrations, can enhance metabolic activity and energy production . At high doses, it can lead to toxicity and adverse effects, including metabolic acidosis. 4-methylpiperazine-1-carboxamidine has been shown to have threshold effects, where low doses can modulate enzyme activity and gene expression, while high doses can result in toxicity and adverse effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. Acetic acid is a central metabolite in the TCA cycle, where it is converted to acetyl-CoA and subsequently oxidized to produce energy . It interacts with enzymes such as citrate synthase and isocitrate dehydrogenase, which are critical for the TCA cycle. 4-methylpiperazine-1-carboxamidine is involved in the regulation of nitric oxide production, interacting with nitric oxide synthase and other enzymes involved in the nitric oxide signaling pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. Acetic acid can diffuse across cell membranes and is transported by monocarboxylate transporters (MCTs), which facilitate its uptake and distribution within cells . 4-methylpiperazine-1-carboxamidine is transported by specific amino acid transporters and can accumulate in certain tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Acetic acid is primarily localized in the mitochondria, where it participates in the TCA cycle and energy production . It can also be found in the cytoplasm, where it acts as a signaling molecule. 4-methylpiperazine-1-carboxamidine is localized in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid; 4-methylpiperazine-1-carboxamidine typically involves the reaction of 4-methylpiperazine with acetic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid; 4-methylpiperazine-1-carboxamidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetic acid; 4-methylpiperazine-1-carboxamidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine-1-acetic acid: Similar in structure but lacks the carboxamidine group.

    Acetic acid; 4-methylpiperazine-1-carboxamide: Contains a carboxamide group instead of a carboxamidine group.

Uniqueness

Acetic acid; 4-methylpiperazine-1-carboxamidine is unique due to the presence of the carboxamidine group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it valuable in various applications .

Properties

CAS No.

1208081-65-5

Molecular Formula

C8H18N4O2

Molecular Weight

202.25 g/mol

IUPAC Name

(4-methylpiperazin-1-ium-1-ylidene)methanediamine;acetate

InChI

InChI=1S/C6H14N4.C2H4O2/c1-9-2-4-10(5-3-9)6(7)8;1-2(3)4/h2-5H2,1H3,(H3,7,8);1H3,(H,3,4)

InChI Key

GYAOETCALVCGEV-UHFFFAOYSA-N

SMILES

CC(=O)O.CN1CCN(CC1)C(=N)N

Canonical SMILES

CC(=O)[O-].CN1CC[N+](=C(N)N)CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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